(Piperidin-1-yl)methyl piperidine-1-carbodithioate
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Overview
Description
Piperidin-1-ylmethyl piperidine-1-carbodithioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-ylmethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
Formation of Piperidine-1-carbodithioate: Piperidine reacts with carbon disulfide in the presence of a base to form piperidine-1-carbodithioate.
Industrial Production Methods
Industrial production methods for piperidin-1-ylmethyl piperidine-1-carbodithioate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-ylmethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-ylmethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of piperidin-1-ylmethyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the backbone of many piperidine derivatives.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Piperidin-4-ylmethanol: A derivative with potential antimalarial activity.
Uniqueness
Piperidin-1-ylmethyl piperidine-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
CAS No. |
10254-56-5 |
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Molecular Formula |
C12H22N2S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
piperidin-1-ylmethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2S2/c15-12(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-11H2 |
InChI Key |
AWYLSCOPECUDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC(=S)N2CCCCC2 |
Origin of Product |
United States |
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